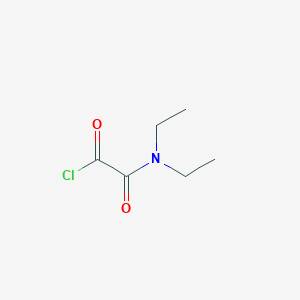
Acetyl chloride, (diethylamino)oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl chloride, (diethylamino)oxo- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of an acetyl group (CH3CO-) attached to a chlorine atom, with an additional diethylamino group (N(C2H5)2) and an oxo group (O). This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl chloride, (diethylamino)oxo- can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with diethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of acetyl chloride, (diethylamino)oxo- often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl chloride, (diethylamino)oxo- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with acetyl chloride, (diethylamino)oxo-.
Catalysts: Bases such as pyridine or triethylamine are often used to catalyze reactions involving this compound.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acetic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Acetyl chloride, (diethylamino)oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for various studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of acetyl chloride, (diethylamino)oxo- involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl chloride: Lacks the diethylamino and oxo groups, making it less versatile in certain reactions.
Diethylaminoacetyl chloride: Contains the diethylamino group but lacks the oxo group.
Oxalyl chloride: Contains two acyl chloride groups but lacks the diethylamino group.
Uniqueness
Acetyl chloride, (diethylamino)oxo- is unique due to the presence of both the diethylamino and oxo groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent for introducing acetyl groups into a wide range of molecules, particularly in complex synthetic pathways.
Eigenschaften
CAS-Nummer |
87039-68-7 |
|---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
2-(diethylamino)-2-oxoacetyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
QTDZPCPIVFIEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




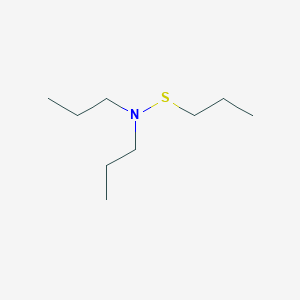
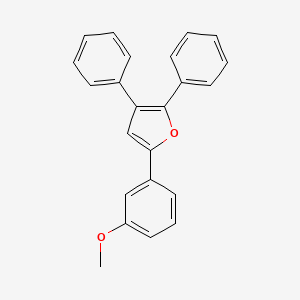

![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)


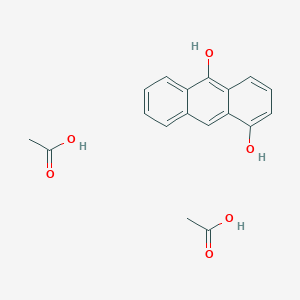

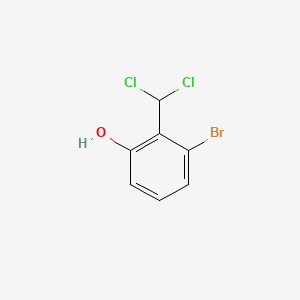
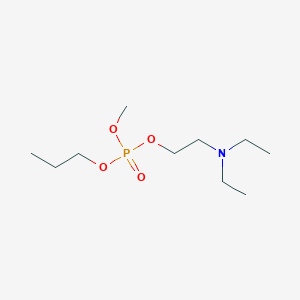
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
